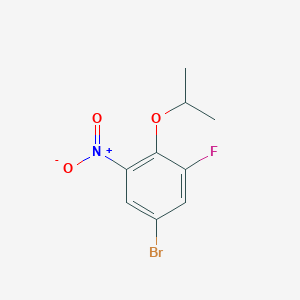

5-Bromo-1-fluoro-2-isopropoxy-3-nitrobenzene

Description

5-Bromo-1-fluoro-2-isopropoxy-3-nitrobenzene (CAS: 1375068-62-4) is a multisubstituted aromatic compound featuring bromine, fluorine, isopropoxy, and nitro groups at positions 5, 1, 2, and 3, respectively, on the benzene ring . Its molecular formula is C₉H₉BrFNO₃, with a calculated molecular weight of 294.08 g/mol. The isopropoxy group confers steric bulk and moderate electron-donating effects, while the nitro and halogen substituents enhance electrophilicity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

5-bromo-1-fluoro-3-nitro-2-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO3/c1-5(2)15-9-7(11)3-6(10)4-8(9)12(13)14/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSDSLFDVOCREX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1F)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-bromo-2-fluoro-3-nitrophenol with isopropyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods: Industrial production of 5-Bromo-1-fluoro-2-isopropoxy-3-nitrobenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-fluoro-2-isopropoxy-3-nitrobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles in the presence of suitable catalysts.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The isopropoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Reduction Reactions: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Substitution Reactions: Products with different substituents replacing the bromine or fluorine atoms.

Reduction Reactions: 5-Bromo-1-fluoro-2-isopropoxy-3-aminobenzene.

Oxidation Reactions: 5-Bromo-1-fluoro-2-isopropoxy-3-nitrobenzaldehyde.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1-fluoro-2-isopropoxy-3-nitrobenzene serves as a building block for the synthesis of pharmaceutical compounds. Its unique functional groups can facilitate the development of new drugs targeting various biological pathways. The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular components such as DNA and proteins, potentially modulating enzyme activities or receptor functions.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties by interfering with cell proliferation pathways. For instance, derivatives of nitro-substituted aromatic compounds have shown promise in inhibiting tumor growth in vitro and in vivo models.

Materials Science

In materials science, this compound is being explored for the development of novel materials with specific electronic or optical properties. The presence of bromine and fluorine enhances the electronic characteristics of the benzene ring, making it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study: OLED Applications

Recent studies have demonstrated that incorporating similar brominated nitrobenzene derivatives into OLEDs can improve light emission efficiency and stability, leading to better performance in display technologies.

Chemical Biology

The compound's functional groups allow for significant interactions within biological systems. It can be used to study various biological pathways and mechanisms due to its ability to modulate biological targets.

Case Study: Enzyme Inhibition

Investigations into the interaction of 5-Bromo-1-fluoro-2-isopropoxy-3-nitrobenzene with specific enzymes have shown that it can act as an inhibitor, providing insights into enzyme mechanisms and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-Bromo-1-fluoro-2-isopropoxy-3-nitrobenzene depends on its specific application and the molecular targets involvedThe nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects .

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The following table summarizes key structural and physicochemical differences between 5-Bromo-1-fluoro-2-isopropoxy-3-nitrobenzene and its analogs:

Biological Activity

5-Bromo-1-fluoro-2-isopropoxy-3-nitrobenzene is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article summarizes the available research findings regarding its biological effects, mechanisms of action, and related studies.

Chemical Structure and Properties

5-Bromo-1-fluoro-2-isopropoxy-3-nitrobenzene is characterized by the following structural features:

- Bromine (Br) and fluorine (F) substituents which can influence the reactivity and biological interactions.

- An isopropoxy group that may enhance lipophilicity and membrane permeability.

- A nitro group that is often associated with biological activity, particularly in the context of pharmacological agents.

The biological activity of 5-Bromo-1-fluoro-2-isopropoxy-3-nitrobenzene can be attributed to several mechanisms, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal biochemical pathways. This mechanism is common among many nitro-substituted aromatic compounds.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, potentially influencing cell signaling pathways and physiological responses .

Anticancer Activity

Recent studies have explored the antiproliferative effects of similar compounds on cancer cell lines. For instance:

- Compounds with similar structures have shown significant cytotoxicity against various cancer types, such as breast and lung cancers. The IC50 values for these compounds often range from nanomolar to micromolar concentrations .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 0.19 ± 0.04 |

| Compound B | HeLa (Cervical) | 0.23 ± 0.05 |

| 5-Bromo-1-fluoro-2-isopropoxy-3-nitrobenzene | TBD (Pending Studies) | TBD |

Study on Structural Activity Relationships (SAR)

A comparative analysis of structural analogs has been conducted to elucidate the SAR concerning anticancer properties. Compounds with electron-withdrawing groups like nitro have been linked to enhanced cytotoxicity due to increased electrophilicity, which may facilitate interactions with cellular nucleophiles .

In Vivo Studies

While in vitro studies provide insights into the potential efficacy of 5-Bromo-1-fluoro-2-isopropoxy-3-nitrobenzene, in vivo studies are essential for understanding its pharmacokinetics and toxicity profile. Preliminary animal model studies are necessary to assess its therapeutic window and side effects.

Q & A

Q. Key Considerations :

- Regioselectivity : The electron-withdrawing nitro and bromo groups direct substitution to the para position relative to existing substituents .

- Catalyst Use : Hydrogenation steps (e.g., for nitro reduction) may require palladium catalysts, but this compound retains the nitro group, so hydrogenation is avoided .

Basic: How should researchers purify 5-Bromo-1-fluoro-2-isopropoxy-3-nitrobenzene to achieve >95% HPLC purity?

Methodological Answer:

Purification strategies depend on solubility and byproduct profiles:

- Recrystallization : Use a solvent pair like ethanol/water or dichloromethane/hexane. The nitro group enhances polarity, favoring polar solvents.

- Column Chromatography : Optimize solvent gradients (e.g., hexane:EtOAc 4:1 to 2:1) to separate halogenated byproducts.

- HPLC Analysis : Monitor purity using a C18 column with UV detection at 254 nm (nitro group absorption) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.